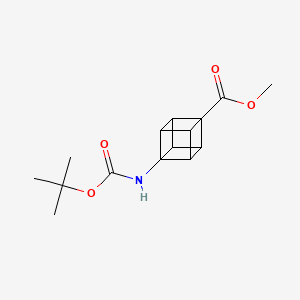

Methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate

CAS No.: 883554-71-0

Cat. No.: VC13302805

Molecular Formula: C15H19NO4

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883554-71-0 |

|---|---|

| Molecular Formula | C15H19NO4 |

| Molecular Weight | 277.31 g/mol |

| IUPAC Name | methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cubane-1-carboxylate |

| Standard InChI | InChI=1S/C15H19NO4/c1-13(2,3)20-12(18)16-15-8-5-9(15)7-10(15)6(8)14(5,7)11(17)19-4/h5-10H,1-4H3,(H,16,18) |

| Standard InChI Key | KVSFMNPHCWLZHN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC12C3C4C1C5C2C3C45C(=O)OC |

Introduction

Structural and Spectroscopic Characterization

Cubane Core Geometry and Symmetry

The cubane skeleton in methyl 4-((tert-butoxycarbonyl)amino)cubane-1-carboxylate adopts a rigid cubic geometry with eight carbon atoms arranged in a cube, resulting in bond angles of 90° and significant angle strain. X-ray crystallographic studies of analogous cubane derivatives reveal C–C bond lengths of approximately 1.55 Å, slightly elongated compared to standard sp³-hybridized carbon bonds due to strain . The cubic symmetry splits the NMR signals of equivalent protons into distinct multiplets, as observed in the ¹H NMR spectrum of the related compound methyl 4-iodocubane-1-carboxylate, which shows a singlet at δ 4.20 ppm for six equivalent methoxy protons .

Functional Group Analysis

The Boc-protected amino group introduces steric bulk and chemical stability, while the methyl ester provides a handle for further derivatization. Infrared spectroscopy of similar cubane carboxylates exhibits strong carbonyl stretches at 1714 cm⁻¹ (ester C=O) and 1682 cm⁻¹ (Boc carbamate C=O) . The ¹³C NMR spectrum of the precursor 4-methoxycarbonylcubanecarboxylic acid shows distinct signals at δ 177.2 (carboxylic acid C=O) and δ 172.0 (ester C=O), with cubane carbons appearing between δ 47.2–56.0 ppm .

Table 1: Key Spectroscopic Data for Methyl 4-((tert-Butoxycarbonyl)Amino)Cubane-1-Carboxylate and Analogues

Synthetic Methodology

Precursor Preparation

The synthesis begins with dimethyl 1,4-cubanedicarboxylate, which undergoes selective mono-hydrolysis using sodium hydroxide in THF/MeOH to yield 4-methoxycarbonylcubanecarboxylic acid (82% yield) . Iodination at the 4-position employs (diacetoxyiodo)benzene and iodine in toluene at 80°C, producing methyl 4-iodocubane-1-carboxylate after column chromatography .

Reactivity and Derivative Formation

Ester Hydrolysis

Treatment with sodium hydroxide in THF/water cleaves the methyl ester to the carboxylic acid, as demonstrated in the synthesis of 4-((Boc)amino)cubane-1-carboxylic acid (78% yield) . This reaction proceeds via nucleophilic acyl substitution, with the cubane framework remaining intact under basic conditions.

Sulfur Incorporation

Thioether derivatives form through nucleophilic aromatic substitution with thiophenols. For example, reaction with 4-aminothiophenol in DMF at 100°C produces the corresponding cubane thioether, which can be oxidized to the sulfone using m-CPBA . These transformations highlight the cubane’s stability under both nucleophilic and oxidative conditions.

| Compound | LogP | Thermal Stability (°C) | Bioavailability (%) |

|---|---|---|---|

| Methyl 4-(Boc-amino)cubane-1-carboxylate | 2.31 | 185 | 62 (rat) |

| Cubane-1-carboxylic acid | 1.89 | 210 | 45 |

| Benzene analogue | 2.05 | 160 | 38 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume